3-Methyl-1-butynyl magnesium bromide
Description
3-Methyl-1-butynyl magnesium bromide is an organomagnesium compound belonging to the Grignard reagent family, characterized by its alkyne functional group (C≡C). Grignard reagents are widely used in organic synthesis for forming carbon-carbon bonds, with reactivity influenced by their organic substituents .
Properties
Molecular Formula |
C5H7BrMg |
|---|---|
Molecular Weight |
171.32 g/mol |
IUPAC Name |
magnesium;3-methylbut-1-yne;bromide |
InChI |
InChI=1S/C5H7.BrH.Mg/c1-4-5(2)3;;/h5H,2-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
SICJYJWJLXCCFZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C#[C-].[Mg+2].[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
Key Compounds for Comparison :
- Magnesium Bromide (MgBr₂): An inorganic salt with ionic bonding .
- Phenylmagnesium Bromide (C₆H₅MgBr) : An aryl Grignard reagent .
- Cyclopropylmagnesium Bromide (C₃H₅MgBr) : A strained cycloalkyl Grignard reagent .
- 3-Methyl-1-Butynyl Magnesium Bromide (CH₃C≡CCH₂MgBr) : Hypothesized to exhibit enhanced reactivity due to its alkyne group.
Table 1: Comparative Properties
Reactivity and Functional Group Influence
- MgBr₂: Primarily serves as a Mg²⁺ source in non-aqueous electrolytes, enabling high ionic conductivity (~10⁻² S/cm in DMSO) .
- Phenylmagnesium Bromide : Reacts with carbonyl compounds (e.g., ketones, esters) to form alcohols via aryl nucleophilic addition .
- Cyclopropylmagnesium Bromide : Used in synthesizing strained ring systems, critical in drug discovery .
- This compound : Expected to undergo alkyne-specific reactions, such as coupling with electrophiles (e.g., aldehydes, epoxides) to form propargyl alcohols or extended carbon chains.
Ion Transport and Electrochemical Behavior
- MgBr₂ in DMSO : Demonstrates high Mg²⁺ transference number (0.7) and ionic conductivity, making it suitable for magnesium-ion batteries .
- Their reactivity is harnessed in synthetic chemistry instead .
Thermal and Stability Profiles
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